![molecular formula C13H11N3OS B11859479 Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]- CAS No. 189011-09-4](/img/structure/B11859479.png)
Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide is a compound that features both indole and thiazole moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms. The combination of these two heterocyclic structures in a single molecule makes N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide an interesting compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide typically involves the condensation of indole derivatives with thiazole derivatives under specific reaction conditions. One common method involves the reaction of 3-(α-chlorouracil) indoles with thiourea to form 4-(indol-3-yl)thiazole-2-amines, which can then be acylated to produce N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide .
Industrial Production Methods
Industrial production methods for N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Mecanismo De Acción
The mechanism of action of N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4-(Indol-3-yl)thiazole-2-amines: These compounds share the indole and thiazole moieties and have similar biological activities.
Indole derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid and tryptophan, have diverse biological activities.
Thiazole derivatives: Compounds containing the thiazole moiety, such as thiamine (vitamin B1), have important biological functions.
Uniqueness
N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide is unique due to its specific combination of indole and thiazole moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
189011-09-4 |
|---|---|
Fórmula molecular |
C13H11N3OS |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H11N3OS/c1-8(17)15-13-16-12(7-18-13)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3,(H,15,16,17) |
Clave InChI |
PGLCANXGGBIJCO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=CS1)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)
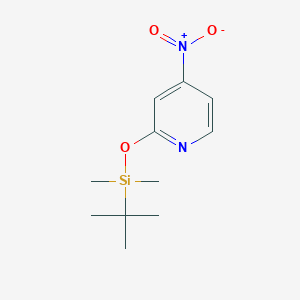

![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)

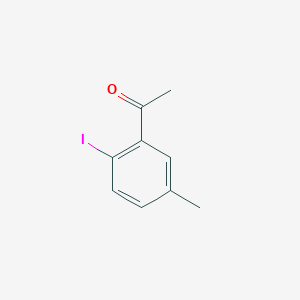
![methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)
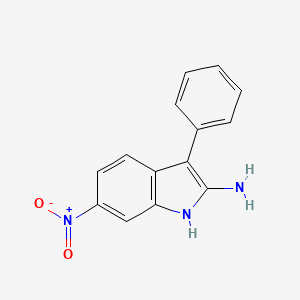
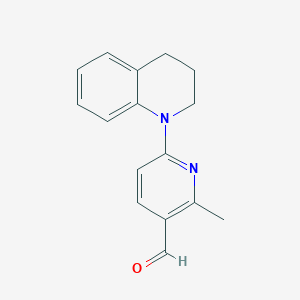
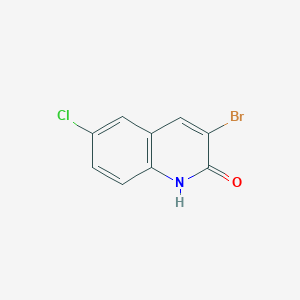
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
